molecular formula C15H8N2O6S B11117885 (2Z)-2-(2-hydroxy-3,5-dinitrobenzylidene)-1-benzothiophen-3(2H)-one

(2Z)-2-(2-hydroxy-3,5-dinitrobenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B11117885
M. Wt: 344.3 g/mol
InChI Key: XWMTZTCOGLBDPZ-MLPAPPSSSA-N
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Description

2-[(Z)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-1-BENZOTHIOPHEN-3-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzothiophene core with a hydroxy-dinitrophenyl group, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-1-BENZOTHIOPHEN-3-ONE typically involves the reaction of 2-hydroxy-3,5-dinitrobenzaldehyde with 1-benzothiophene-3-one under specific conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups results in the formation of amino derivatives .

Scientific Research Applications

2-[(Z)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C15H8N2O6S

Molecular Weight

344.3 g/mol

IUPAC Name

(2Z)-2-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C15H8N2O6S/c18-14-8(5-9(16(20)21)7-11(14)17(22)23)6-13-15(19)10-3-1-2-4-12(10)24-13/h1-7,18H/b13-6-

InChI Key

XWMTZTCOGLBDPZ-MLPAPPSSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)S2

Origin of Product

United States

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